N1-Cyclopropylpropane-1,2-diamine
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Overview
Description
N1-Cyclopropylpropane-1,2-diamine is an organic compound with the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol . This compound features a cyclopropyl group attached to a propane-1,2-diamine backbone, making it a unique structure among diamines. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic methods for producing N1-Cyclopropylpropane-1,2-diamine involves the [3 + 2] cycloaddition of tertiary amine N-oxides and silyl imines . This method is efficient and yields moderate to high amounts of the desired product. Another method includes the reaction of 1,2-dichloropropane with liquid ammonia and a catalyst in a high-pressure reactor . The reaction is carried out at temperatures between 160-180°C and pressures of 8-12 MPa for 4-5 hours.
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis . The process typically includes the use of high-pressure reactors and efficient catalysts to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropylpropane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of corresponding amides or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted diamines or amides.
Scientific Research Applications
N1-Cyclopropylpropane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential cytotoxic activity against cancer cell lines.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Cyclopropylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use . The compound’s unique structure allows it to bind effectively to its targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Diaminopropane: Similar in structure but lacks the cyclopropyl group.
1,3-Diaminopropane: Another diamine with a different arrangement of amine groups.
Cyclohexane-1,2-diamine: Contains a cyclohexane ring instead of a cyclopropyl group.
Uniqueness
N1-Cyclopropylpropane-1,2-diamine is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific applications where such properties are advantageous.
Properties
Molecular Formula |
C6H14N2 |
---|---|
Molecular Weight |
114.19 g/mol |
IUPAC Name |
1-N-cyclopropylpropane-1,2-diamine |
InChI |
InChI=1S/C6H14N2/c1-5(7)4-8-6-2-3-6/h5-6,8H,2-4,7H2,1H3 |
InChI Key |
ZVYNOWJWZZUJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1CC1)N |
Origin of Product |
United States |
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